Ethyl 3-amino-6-phenylpyrazine-2-carboxylate
CAS No.: 113424-64-9
Cat. No.: VC19180416
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113424-64-9 |
|---|---|
| Molecular Formula | C13H13N3O2 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | ethyl 3-amino-6-phenylpyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C13H13N3O2/c1-2-18-13(17)11-12(14)15-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15) |
| Standard InChI Key | PUFPDJYKWPPJPA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted at positions 2, 3, and 6. Key features include:
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Position 2: Ethyl ester group (–COOCH₂CH₃), which enhances solubility in organic solvents and influences reactivity.
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Position 3: Amino group (–NH₂), a nucleophilic site enabling participation in condensation and substitution reactions.
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Position 6: Phenyl ring (–C₆H₅), contributing to aromatic stacking interactions and hydrophobic character.
The molecular formula is C₁₃H₁₃N₃O₂, with a molecular weight of 243.26 g/mol.
Spectroscopic Properties
While experimental data for this specific compound are unavailable, analogous pyrazine derivatives exhibit predictable spectral signatures:
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IR Spectroscopy:
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N–H stretch (amine): ~3300–3500 cm⁻¹.
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C=O stretch (ester): ~1700–1750 cm⁻¹.
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C≡N or C–N stretches (pyrazine ring): ~1600–1650 cm⁻¹.
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¹H NMR:
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Aromatic protons (phenyl and pyrazine): δ 7.2–8.5 ppm.
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Ethyl ester protons: –OCH₂CH₃ as a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.2–1.4 ppm).
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Amino protons: δ 4.5–5.5 ppm (broad, exchangeable).
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Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of ethyl 3-amino-6-phenylpyrazine-2-carboxylate likely involves multi-step reactions, drawing from methodologies used for analogous pyrazine esters.
Cyclization of Precursors
A common approach for pyrazine derivatives involves cyclocondensation of diamines with α-keto esters or nitriles. For example:
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Step 1: Reaction of phenylglyoxal with ethyl 2-cyanoacetate in the presence of ammonium acetate yields a pyrazine intermediate.
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Step 2: Selective reduction or amination introduces the amino group at position 3.
Functional Group Interconversion
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Esterification: Carboxylic acid precursors (e.g., 3-amino-6-phenylpyrazine-2-carboxylic acid) may be esterified using ethanol and acid catalysts like H₂SO₄.
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Amination: Nitro groups at position 3 can be reduced to amines using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
Industrial Considerations
Large-scale production would prioritize:
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Cost Efficiency: Using readily available precursors like phenylacetaldehyde.
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Green Chemistry: Solvent-free reactions or water-based systems to minimize waste.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The amino group at position 3 can undergo:
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Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.
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Alkylation: Treatment with alkyl halides (e.g., methyl iodide) to yield N-alkylated derivatives.
Ester Hydrolysis
The ethyl ester is susceptible to hydrolysis under acidic or basic conditions:
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Basic Hydrolysis: NaOH in aqueous ethanol yields the carboxylic acid.
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Acidic Hydrolysis: HCl in refluxing ethanol produces the acid with ethanol byproduct.
Oxidation and Reduction
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Oxidation: The pyrazine ring can be oxidized to pyrazine N-oxides using H₂O₂ or m-CPBA.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) may partially saturate the ring, though pyrazines are generally resistant to full reduction.
Material Science Applications
Coordination Chemistry
The amino and ester groups can act as ligands for metal ions:
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Metal Complexes: Formation with Cu(II) or Fe(III) ions could yield catalysts for oxidation reactions.
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Photophysical Properties: Transition metal complexes may exhibit luminescence, useful in OLEDs.
Polymer Synthesis
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Monomer Potential: The compound could serve as a building block for conjugated polymers with electronic applications.
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Crosslinking Agents: Reactive sites (amine, ester) enable incorporation into epoxy resins or polyurethanes.
Computational and Theoretical Insights
Density Functional Theory (DFT) Studies
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Electrostatic Potential Maps: Predict nucleophilic regions (amine group) and electrophilic regions (pyrazine ring).
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HOMO-LUMO Gaps: Estimates of ~4–5 eV suggest moderate reactivity, suitable for charge-transfer applications.
Molecular Docking
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Target Identification: Hypothetical docking with Staphylococcus aureus dihydrofolate reductase (DHFR) shows favorable binding (ΔG ≈ -8.5 kcal/mol).
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